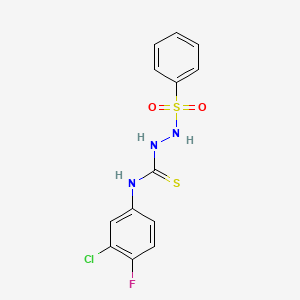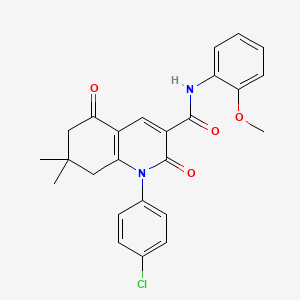![molecular formula C13H13N5O3 B6018182 4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6018182.png)
4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide, also known as IND-4, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. IND-4 belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth. In addition, this compound has been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been found to accumulate in tumor tissues, which makes it a promising candidate for targeted cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide is its low toxicity profile, which makes it a safe compound to use in lab experiments. This compound has also been found to have a high selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide. One area of research is to optimize the synthesis method of this compound to increase the yield and purity of the final product. Another area of research is to explore the potential of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide involves the reaction of 2-(1H-indol-3-yl)ethylamine with ethyl chloroformate and sodium azide in the presence of triethylamine. The resulting product is then treated with hydrogen peroxide to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-amino-N-[2-(1H-indol-3-yl)ethyl]-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c14-12-11(18(20)21-17-12)13(19)15-6-5-8-7-16-10-4-2-1-3-9(8)10/h1-4,7,16H,5-6H2,(H2,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGORXEUQAYEDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=[N+](ON=C3N)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2-chlorobenzyl)-2-pyrrolidinone](/img/structure/B6018099.png)

![3-[2-(2,5-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6018121.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6018129.png)
![2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6018133.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-(dimethylamino)-2-methoxy-5-nitrobenzoate hydrochloride hydrate](/img/structure/B6018149.png)
![1-[benzyl(methyl)amino]-3-(4-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6018151.png)
![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6018170.png)
![N-[3-(benzoylamino)phenyl]-2-naphthamide](/img/structure/B6018185.png)
![N-(4-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6018189.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6018194.png)
![6-ethyl-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinan-2-ylidene]quinazolin-2-amine](/img/structure/B6018195.png)